molecular formula C5H8O B1594437 Allyl vinyl ether CAS No. 3917-15-5

Allyl vinyl ether

Cat. No. B1594437
CAS RN: 3917-15-5
M. Wt: 84.12 g/mol
InChI Key: ZXABMDQSAABDMG-UHFFFAOYSA-N
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Description

Allyl vinyl ether is used as an intermediate in chemical research . It is a type of ether, a class of organic compounds that contain an ether group — an oxygen atom connected to two alkyl or aryl groups.


Synthesis Analysis

The synthesis of Allyl and Alkyl Vinyl Ethers can be achieved using an in situ prepared air-stable palladium catalyst. This method efficiently catalyzes the transfer vinylation between butyl vinyl ether and various allyl and alkyl alcohols to give the corresponding allyl and alkyl vinyl ethers in 61−98% yield in a single step . Other methods include the Claisen rearrangement , regioselective Petasis methylenation, and stereoselective Suzuki–Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular formula of Allyl vinyl ether is C5H8O . The molecule contains a total of 13 bonds, including 5 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 aliphatic ether .


Chemical Reactions Analysis

Allyl vinyl ethers can undergo a Claisen rearrangement when heated to form gamma, delta-unsaturated ketones or aldehydes . The Claisen rearrangement is a [3,3]-sigmatropic rearrangement in which an allyl vinyl ether is converted thermally to an unsaturated carbonyl compound .


Physical And Chemical Properties Analysis

Allyl vinyl ether is a highly flammable liquid and vapor . It is slightly soluble in water .

Scientific Research Applications

  • Gold-Catalyzed Intramolecular Allylation : Park and Lee (2006) discuss the activation of alkynyl allyl silanes with a cationic gold catalyst to produce vinyl silanes, demonstrating the reorganization of bonds in organic synthesis (Park & Lee, 2006).

  • Lewis Acid-Catalyzed Claisen Rearrangement : Helmboldt and Hiersemann (2003) present the synthesis and Lewis acid catalyzed Claisen rearrangement of allyl vinyl ethers, exploring their diastereo- and enantioselectivity in chemical reactions (Helmboldt & Hiersemann, 2003).

  • Copolymerization Studies : Research by Shigetomi et al. (1992) on the radical copolymerization of allyl alkyl ethers with vinyl acetate offers insights into the reactivity ratios and polymerization behavior of these compounds (Shigetomi et al., 1992).

  • Nano-Imprint Lithography Resists : Yuan and Ying-quan (2013) synthesized silicon-containing (vinyl ether)–(allyl ether) hybrid monomers for use in nano-imprint lithography, highlighting the potential of these compounds in advanced materials science (Yuan & Ying-quan, 2013).

  • Palladium-Catalyzed Tandem Reactions : Watson, Knox, and Heron (1994) describe a palladium(0) catalyzed tandem 1,3-allyl shift and Heck aryration, showcasing the versatility of allyl vinyl ether in complex organic transformations (Watson, Knox, & Heron, 1994).

  • iral and achiral catalysts and their applications in stereochemical control (Hiersemann & Abraham, 2002).
  • Silver Ion-Selective Electrodes : Kimura et al. (2000) explore the use of calix[4]arene derivatives with allyl groups as neutral carriers in silver ion-selective electrodes, demonstrating the utility of allyl vinyl ether derivatives in analytical chemistry (Kimura et al., 2000).

  • Stereospecific Polymerization : Yuki et al. (1970) investigate the polymerization of allyl vinyl ether using BF3·OEt2, providing insights into the stereoregularity of the resultant polymers (Yuki et al., 1970).

  • Organoaluminum-Promoted Claisen Rearrangement : Nonoshita, Maruoka, and Yamamoto (1992) study the organoaluminum-promoted Claisen rearrangement of allylic vinyl ethers, contributing to the understanding of reaction mechanisms in organic chemistry (Nonoshita, Maruoka, & Yamamoto, 1992).

  • Cross-Hydroalkenylation : Chen et al. (2018) demonstrate the cross-hydroalkenylation of vinyl ethers with α-olefins using [NHC-Ni(allyl)]BArF catalysts, illustrating the flexibility of allyl vinyl ether in forming diverse compounds (Chen et al., 2018).

Safety And Hazards

Allyl vinyl ether is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to use personal protective equipment when handling it .

Future Directions

The Claisen rearrangement, which involves the thermal rearrangement of allyl vinyl ethers, is a key organic reaction that has been extensively studied . Future research may focus on developing more efficient catalysts for this reaction, exploring other types of rearrangements, and finding new applications for these reactions in the synthesis of complex organic molecules.

properties

IUPAC Name

3-ethenoxyprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-3-5-6-4-2/h3-4H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXABMDQSAABDMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192406
Record name Ether, allyl vinyl
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Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl vinyl ether

CAS RN

3917-15-5
Record name Allyl vinyl ether
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Record name Allyl vinyl ether
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Record name Allyl vinyl ether
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Record name Ether, allyl vinyl
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Record name Allyl vinyl ether
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Record name ALLYL VINYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,580
Citations
DL Severance, WL Jorgensen - Journal of the American Chemical …, 1992 - ACS Publications
… for substituted cases that enhance putative enolate/allyl cation character; however, solvent effects on Claisen rearrangements in general and especially for the parent allyl vinyl ether (…
Number of citations: 247 pubs.acs.org
J Gao - Journal of the American Chemical Society, 1994 - ACS Publications
… simulations, reinforce this notion and provide additional insights on the interplay of intermolecular interactions and electric polarization in the Claisen rearrangement of allyl vinyl ether (…
Number of citations: 127 pubs.acs.org
K Nonoshita, H Banno, K Maruoka… - Journal of the American …, 1990 - ACS Publications
… H in allyl vinyl ether 1, leading almost exclusively to the £ configuration of the newly created double bond. Examination of the two chairlike transition-state conformations as depicted in …
Number of citations: 189 pubs.acs.org
L Abraham, R Czerwonka… - Angewandte Chemie …, 2001 - Wiley Online Library
… ,S)-5 can cause the dissociation of the allyl vinyl ether (Z)-1 e, … : the rearrangement of 4 mmol of the allyl vinyl ether (Z)-1 e … : 9 we assume that the allyl vinyl ether is coordinated to the Cu …
Number of citations: 136 onlinelibrary.wiley.com
MM Davidson, IH Hillier, RJ Hall… - Journal of the American …, 1994 - ACS Publications
… of continuum models, combined with ab initio wave functions, are used to predict the effect of solvation by water and by di-n-butyl ether on the Claisen rearrangement of allyl vinyl ether. …
Number of citations: 54 pubs.acs.org
M Hiersemann, L Abraham - European Journal of Organic …, 2002 - Wiley Online Library
… and studied how the substituents on the allyl vinyl ether 5 determined the reactivity (Schemes 4 and 5). Their study revealed that the cyclic allyl vinyl ether 5a was transformed with 5 mol …
L Abraham, M Körner, P Schwab… - Advanced Synthesis & …, 2004 - Wiley Online Library
… Therefore, we continued our investigation with the allyl vinyl ether (E,Z)-2d containing one … most reactive catalyst, almost instantaneously converting the allyl vinyl ether (E,Z)-2d into the …
Number of citations: 76 onlinelibrary.wiley.com
E Taskinen, M Laine - Structural Chemistry, 1997 - Springer
… First, the reagent (allyl vinyl ether, 2a) is likely to be strongly (by ca. 25 Id mol-t; cf. EVE [2]) stabilized by the presence of the --O--C=C moiety. …
Number of citations: 8 link.springer.com
JG Hill, PB Karadakov, DL Cooper - Theoretical Chemistry Accounts, 2006 - Springer
… ∗ , MP2/6-31G ∗ and MP4 (SDQ)/6-31G ∗ geometry optimisations for the TS of the gasphase Claisen rearrangement of allyl vinyl ether, we also calculated the CCD/6-31G ∗ TS …
Number of citations: 21 link.springer.com
L Kupczyk-Subotkowska, WH Saunders Jr… - Journal of the …, 1993 - ACS Publications
Kinetic isotope effects (KIE) in the rearrangement of allyl vinyl ether (1, 3-oxa-1, 5-hexadiene) to 4-pentenal (2) were measured for labeling with 14C at the 2-, 4-, and 6-positions and …
Number of citations: 47 pubs.acs.org

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